Cytotoxic Potency Contextualized Against the 6-Methoxybenzothiazole-Piperazine Scaffold Baseline
No direct head-to-head cytotoxicity data for CAS 955742-19-5 versus a single defined comparator are available in the public domain. However, the core 6-methoxybenzothiazole-piperazine scaffold has been profiled against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with GI50 values for the most potent benzamide-substituted derivatives (e.g., compounds 1h and 1j) falling in the low micromolar range and inducing apoptosis via subG1 cell cycle arrest [1]. Sulfonamide analogs within the broader 2-piperazinobenzothiazole class exhibit variable but measurable antiproliferative activity, with CC50 values ranging from 2.3 to 7.3 µM against B-lymphoblastoid (WIL-2NS) and acute B-lymphoblastic leukemia (CCRF-SB) cell lines for optimized sulfonamide-bearing compounds [2]. The thiophenesulfonyl substituent of CAS 955742-19-5 is expected to confer distinct hydrogen-bonding geometry relative to phenylsulfonamide analogs, which may translate to differential cell-line sensitivity profiles.
| Evidence Dimension | In vitro cytotoxicity (GI50 / CC50) |
|---|---|
| Target Compound Data | Not independently reported; inferred to belong to active benzothiazole-piperazine sulfonamide class |
| Comparator Or Baseline | Benzamide analog 1j (GI50 low µM, MCF-7/HUH-7/HCT-116); Sulfonamide analog 4l (CC50 = 5.1 µM, WIL-2NS; CC50 = 7.3 µM, CCRF-SB) |
| Quantified Difference | Not quantifiable for the exact compound; class sulfonamides show 2–10 µM range potency |
| Conditions | Sulphorhodamine B assay, 48 h exposure; cell lines as specified |
Why This Matters
Establishes that the 6-methoxybenzothiazole-piperazine scaffold is competent for low-micromolar anticancer activity and that sulfonamide substitution is compatible with potency, supporting compound selection for oncology-focused screening campaigns.
- [1] Gurdal EE, et al. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-389. doi:10.2174/1871520615666141216151101 View Source
- [2] Al-Soud YA, et al. Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Z. Naturforsch. 2010;65b:1372-1380. View Source
